molecular formula C24H25FN4O2S B6432797 N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326884-48-3

N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6432797
CAS No.: 1326884-48-3
M. Wt: 452.5 g/mol
InChI Key: ORBCHIJNMMHECP-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrido[4,3-d]pyrimidinone scaffold substituted with a 4-fluorobenzyl group at position 6 and a 2,6-dimethylphenyl moiety via a sulfanylacetamide linker. This compound belongs to a class of molecules designed to modulate biological targets through structural mimicry of endogenous ligands. The pyrido[4,3-d]pyrimidinone core is a pharmacophore common in kinase inhibitors, while the sulfanylacetamide bridge enhances solubility and bioavailability . The 4-fluorobenzyl and 2,6-dimethylphenyl groups likely influence steric and electronic interactions with target binding pockets, as seen in structurally related compounds .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O2S/c1-15-4-3-5-16(2)22(15)27-21(30)14-32-24-26-20-10-11-29(13-19(20)23(31)28-24)12-17-6-8-18(25)9-7-17/h3-9H,10-14H2,1-2H3,(H,27,30)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBCHIJNMMHECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C30H29FN6O3C_{30}H_{29}FN_6O_3, and it has a molecular weight of 540.6 g/mol . Its structural features include:

  • Pyrido[4,3-d]pyrimidine core : This core is known for its role in various biological activities including enzyme inhibition.
  • Sulfanyl group : This functional group may enhance the compound's reactivity and biological interactions.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. For instance:

  • A study on N-(2,6-dimethylphenyl)-substituted semicarbazones showed broad-spectrum anticonvulsant activity in various seizure models without significant neurotoxicity .
  • The prototype compound demonstrated an increase in GABA levels and inhibition of GABA transaminase activity both in vitro and ex vivo.

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties. Research on substituted pyrimidines indicated that they could effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis . The inhibition of DHFR correlates with antibacterial efficacy against pathogens such as Staphylococcus aureus.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes like DHFR suggests a mechanism involving disruption of essential metabolic pathways in bacteria.
  • Neurotransmitter Modulation : The enhancement of GABA levels indicates a potential mechanism for its anticonvulsant effects by modulating neurotransmitter systems in the central nervous system.

Case Studies

Several studies have provided insights into the biological activity of related compounds:

StudyFindings
Identified wide-spectrum anticonvulsant activity with no neurotoxicity. Increased GABA levels significantly.
Demonstrated inhibition of DHFR leading to antibacterial effects against Staphylococcus aureus.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Key NMR Shifts (δ, ppm)
Target Compound Pyrido[4,3-d]pyrimidinone 4-Fluorobenzyl, 2,6-dimethylphenyl N/A N/A
N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidinone 2,3-Dichlorophenyl 230 12.50 (NH-3), 10.10 (NHCO)
N-(4-phenoxy-phenyl)acetamide () Dihydropyrimidinone 4-Phenoxyphenyl 224–226 7.10–6.91 (Ar-H)

Table 2: Dihedral Angles in Sulfanylacetamide Derivatives

Compound () Dihedral Angle (°)
N-(4-Chlorophenyl)-... 67.84
N-(3-Chlorophenyl)-... 42.25

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